molecular formula C15H21FN2O B7559606 N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide

Cat. No. B7559606
M. Wt: 264.34 g/mol
InChI Key: DEBBIJBGXMUZAK-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is an extremely potent drug that is estimated to be 50-100 times stronger than morphine. Fentanyl has been used in the medical field for many years and has been the subject of extensive scientific research.

Mechanism of Action

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and relaxation. N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide is an extremely potent opioid and can cause respiratory depression, which can be life-threatening.
Biochemical and Physiological Effects:
N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide has a number of biochemical and physiological effects. It can cause respiratory depression, decreased heart rate, decreased blood pressure, and decreased gastrointestinal motility. N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide can also cause sedation, euphoria, and analgesia. In addition to these effects, N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide can also cause addiction and dependence.

Advantages and Limitations for Lab Experiments

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide has a number of advantages and limitations for lab experiments. Its potency makes it an ideal drug for studying the opioid system and pain management. However, its potential for respiratory depression and addiction make it a risky drug to use in animal studies. Additionally, the high cost of N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide can make it difficult to use in large-scale experiments.

Future Directions

There are a number of future directions for research on N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide. One area of research is the development of new pain management drugs that are less addictive and have fewer side effects. Another area of research is the development of new methods for administering N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the long-term effects of N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide use and the potential for addiction and dependence.

Synthesis Methods

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process begins with the reaction of aniline and acetic anhydride to produce N-phenylacetamide. This compound is then reacted with propionyl chloride to produce N-phenyl-N-propionylacetamide. The final step involves the reaction of N-phenyl-N-propionylacetamide with methylpiperidine-3-carboxylic acid chloride to produce N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide.

Scientific Research Applications

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide has been extensively researched for its use in pain management. It has been shown to be effective in treating both acute and chronic pain. N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide is commonly used in surgical procedures, cancer treatment, and palliative care. In addition to its pain management properties, N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide has also been studied for its potential use in anesthesia and sedation.

properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(13-7-3-4-8-14(13)16)18(2)15(19)12-6-5-9-17-10-12/h3-4,7-8,11-12,17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBBIJBGXMUZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C)C(=O)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide

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